

# Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	<i>Di-tert-butyl N,N-diethylphosphoramidite</i>
Cat. No.:	B043657

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CAS Number: 117924-33-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical reagent **Di-tert-butyl N,N-diethylphosphoramidite**. This document provides detailed information on its properties, applications, and a representative experimental protocol for its use in phosphorylation reactions.

## Chemical and Physical Properties

**Di-tert-butyl N,N-diethylphosphoramidite** is a key reagent in organic synthesis, particularly in the phosphorylation of alcohols. Its physical and chemical properties are summarized in the tables below.[1][2]

## Identification

Identifier	Value
Chemical Name	Di-tert-butyl N,N-diethylphosphoramidite
CAS Number	117924-33-1
Molecular Formula	C12H28NO2P
Molecular Weight	249.33 g/mol
Synonyms	Bis(1,1-dimethylethyl) N,N-diethylphosphoramidite, Di-tert-butyl diethylphosphoramidite

## Physical Properties

Property	Value
Appearance	Liquid
Density	0.896 g/mL at 25 °C
Boiling Point	39-41 °C at 0.3 mmHg
Refractive Index	n20/D 1.434
Solubility	Soluble in chloroform and methanol; hydrolyzes in water. <a href="#">[2]</a>

## Technical Data

Parameter	Value
Assay	≥93%
Storage Temperature	2-8°C
Stability	Moisture Sensitive

## Safety and Handling

**Di-tert-butyl N,N-diethylphosphoramidite** is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

## Hazard Identification

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

## Precautionary Measures

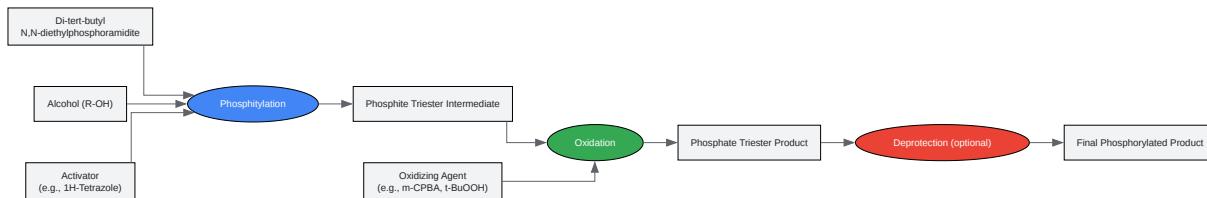
Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

## Applications in Organic Synthesis

The primary application of **Di-tert-butyl N,N-diethylphosphoramidite** is as a phosphorylating agent for the phosphorylation of alcohols. This reaction is a crucial step in the synthesis of various biologically important molecules, most notably phosphopeptides.

The general mechanism involves the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole, followed by nucleophilic attack from the hydroxyl group of the alcohol. The resulting phosphite triester is then oxidized to the more stable phosphate triester.

## Phosphorylation of Alcohols



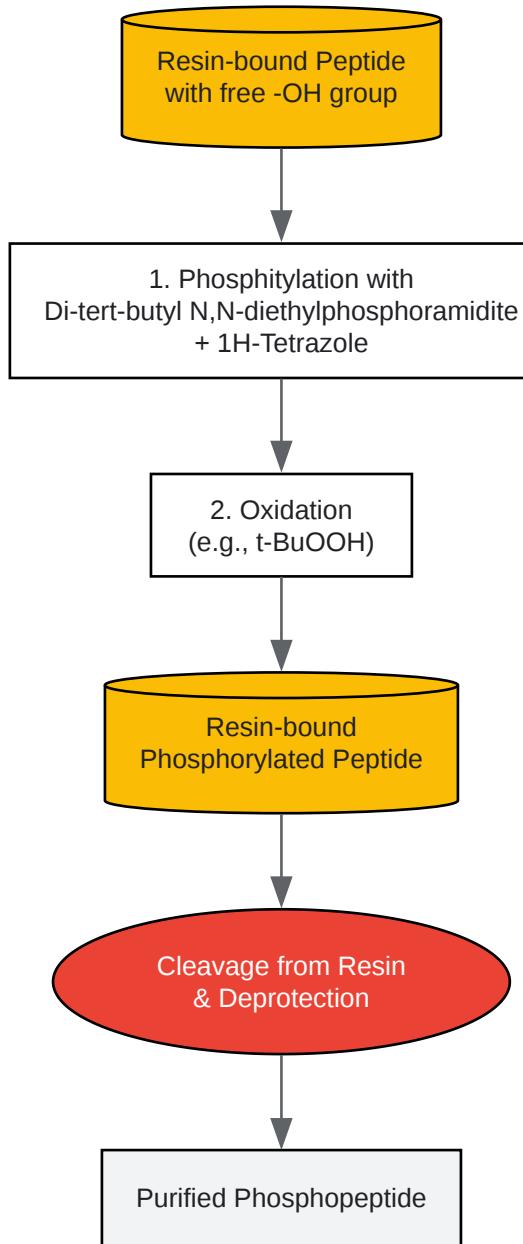
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Caption: General workflow for the phosphorylation of an alcohol.

## Solid-Phase Synthesis of Phosphopeptides

A significant application of this reagent is in the "global" phosphorylation of peptides during solid-phase peptide synthesis (SPPS). In this approach, the peptide is first assembled on a solid support, and then the hydroxyl-containing amino acid residues (serine, threonine, or tyrosine) are phosphorylated.[3]

## Solid-Phase Peptide Synthesis (SPPS)



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Caption: Application in solid-phase phosphopeptide synthesis.

## Experimental Protocols

The following is a representative protocol for the phosphorylation of a protected amino acid, such as Fmoc-Ser-OH, using **Di-tert-butyl N,N-diethylphosphoramidite**. This protocol is

based on established methodologies for phosphopeptide synthesis.[\[3\]](#)

## Materials and Reagents

- Fmoc-Ser-OH (or other alcohol substrate)
- **Di-tert-butyl N,N-diethylphosphoramidite**
- 1H-Tetrazole (as a solution in anhydrous acetonitrile, e.g., 0.45 M)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH))
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine)
- Silica gel for column chromatography

## Procedure

### Step 1: Phosphitylation

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equivalent) in anhydrous DCM or THF.
- Add the 1H-tetrazole solution (1.1 to 1.5 equivalents).
- To this stirring solution, add **Di-tert-butyl N,N-diethylphosphoramidite** (1.2 to 1.5 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or  $^{31}\text{P}$  NMR spectroscopy until the starting alcohol is consumed.

### Step 2: Oxidation

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the oxidizing agent (1.5 equivalents). If using m-CPBA, it can be added as a solid in portions or as a solution in DCM. If using t-BuOOH, it is typically added as a solution in decane.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC or  $^{31}\text{P}$  NMR indicates complete conversion of the phosphite triester to the phosphate triester.

#### Step 3: Workup and Purification

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-tert-butyl protected phosphate triester.

#### Step 4: Deprotection (Optional)

The di-tert-butyl protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), if the final product requires a free phosphate group.

## Conclusion

**Di-tert-butyl N,N-diethylphosphoramidite** is a valuable and efficient reagent for the phosphorylation of alcohols, with significant applications in the synthesis of phosphopeptides and other phosphorylated molecules. Its use, in conjunction with a suitable activator and oxidizing agent, provides a reliable method for the introduction of a phosphate group. Proper

handling and adherence to established protocols are essential for successful and safe utilization of this reagent in a research setting.

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## References

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